molecular formula C30H53N7O8 B13343025 Benzyl (1,19-diamino-10-((3-((3-aminopropyl)amino)-3-oxopropoxy)methyl)-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl)carbamate

Benzyl (1,19-diamino-10-((3-((3-aminopropyl)amino)-3-oxopropoxy)methyl)-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl)carbamate

Cat. No.: B13343025
M. Wt: 639.8 g/mol
InChI Key: CPKTZWBZPCYXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biological Significance of Polyamine Derivatives in Cellular Regulation

Polyamines, including putrescine, spermidine, and spermine, are endogenous aliphatic amines critical for cell proliferation, DNA stabilization, and protein synthesis. Their positively charged amino groups facilitate interactions with negatively charged nucleic acids, membranes, and enzymes, enabling roles in chromatin condensation, ribosome assembly, and ion channel modulation. For instance, spermidine stabilizes the translation initiation factor eIF5A, which is essential for peptide bond formation during protein synthesis.

Table 1: Natural Polyamines and Their Cellular Functions

Polyamine Charge (at pH 7.4) Key Functions
Putrescine +2 Precursor for spermidine/spermine; regulates ODC activity
Spermidine +3 Autophagy induction, RNA splicing, eIF5A maturation
Spermine +4 DNA compaction, antioxidant activity, modulation of NMDA receptors

Modified polyamine derivatives, such as benzyl carbamate-functionalized analogs, retain these interactions while introducing structural features to overcome limitations of natural polyamines. For example, the insertion of oxa (ether) and diaza (amide) groups in the compound’s backbone may reduce susceptibility to oxidases like spermine oxidase (SMO), which catabolizes natural polyamines. Additionally, the benzyl carbamate moiety could enhance lipid membrane permeability, improving intracellular delivery.

Rationale for Developing Modified Polyamine Architectures

Natural polyamines face challenges in therapeutic applications due to rapid metabolism, nonspecific uptake, and dose-dependent toxicity. Structural modifications address these issues through:

  • Enhanced Target Specificity : Branching and functional group additions enable selective binding to disease-associated biomolecules. The compound’s 3-oxopropoxy and aminopropyl groups may mimic endogenous polyamine recognition motifs in enzymes like spermidine/spermine acetyltransferase (SSAT), potentially modulating polyamine homeostasis in cancer cells.
  • Improved Metabolic Stability : Ether and amide linkages resist degradation by polyamine oxidases. For instance, bis(ethyl)polyamine analogs exhibit prolonged half-lives by avoiding recognition by SMO.
  • Tunable Charge Distribution : The compound’s 1,19-diamino termini and intermediate amino groups create a charge gradient that could optimize interactions with nucleic acids or ion channels while minimizing off-target binding.

Table 2: Structural Features and Proposed Functional Advantages

Feature Proposed Advantage
Branched 8,12-dioxa-4,16-diazanonadecan backbone Reduces enzymatic degradation; enhances conformational flexibility
Benzyl carbamate group Increases lipophilicity for membrane penetration
3-Oxopropoxy linker Mimics natural polyamine binding motifs in SSAT and ODC

Synthetic strategies for such derivatives often involve stepwise alkylation and carbamate formation. For example, unsymmetrical alkylation of spermidine analogs with propargyl or cyclopropylmethyl groups has yielded compounds with selective cytotoxicity in cancer cells. Similarly, the benzyl carbamate group in this derivative may derive from benzyl chloroformate reactions with primary amines, a common method for introducing protective groups in polyamine synthesis.

Properties

Molecular Formula

C30H53N7O8

Molecular Weight

639.8 g/mol

IUPAC Name

benzyl N-[1,3-bis[3-(3-aminopropylamino)-3-oxopropoxy]-2-[[3-(3-aminopropylamino)-3-oxopropoxy]methyl]propan-2-yl]carbamate

InChI

InChI=1S/C30H53N7O8/c31-12-4-15-34-26(38)9-18-42-22-30(23-43-19-10-27(39)35-16-5-13-32,24-44-20-11-28(40)36-17-6-14-33)37-29(41)45-21-25-7-2-1-3-8-25/h1-3,7-8H,4-6,9-24,31-33H2,(H,34,38)(H,35,39)(H,36,40)(H,37,41)

InChI Key

CPKTZWBZPCYXET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(COCCC(=O)NCCCN)(COCCC(=O)NCCCN)COCCC(=O)NCCCN

Origin of Product

United States

Biological Activity

Benzyl (1,19-diamino-10-((3-((3-aminopropyl)amino)-3-oxopropoxy)methyl)-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Carbamate Compounds

Carbamates are a class of compounds characterized by the presence of a carbamate functional group (-OC(=O)NR2). They play a significant role in medicinal chemistry due to their stability and ability to modulate biological activity through interactions with various biological targets. The structural diversity of carbamates allows for the design of compounds with enhanced therapeutic effects.

The biological activity of benzyl carbamates, including the compound , often involves several mechanisms:

  • Enzyme Inhibition : Carbamates can act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit proteases or kinases, leading to altered cellular signaling.
  • Receptor Modulation : These compounds can bind to receptors and modulate their activity, affecting downstream signaling pathways.
  • Antimicrobial Activity : Some benzyl carbamates have demonstrated efficacy against bacterial strains and may disrupt bacterial cell wall synthesis or protein synthesis.

Antitumor Properties

Recent studies have highlighted the antitumor potential of benzyl carbamate derivatives. For example, a study on various benzyl carbamate analogs demonstrated significant growth inhibition against a panel of 60 human cancer cell lines. The lead compound exhibited GI50 values below 2 μM across multiple cancer types, indicating potent anticancer activity.

CompoundGI50 Value (μM)Cancer Type
7b<2Hematological
7k0.41Breast Cancer
7c0.47Colon Cancer

These findings suggest that the compound may interfere with critical cellular processes such as apoptosis and proliferation.

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Research on related benzyl carbamates has shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) varying based on structural modifications. For instance:

CompoundMIC (μg/mL)Target Organism
3d10M. tuberculosis
Ethyl Carbamate5Various Gram-positive bacteria

This indicates that structural variations can significantly influence antibacterial potency.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various benzyl carbamates on human cancer cell lines. The results indicated that specific substitutions on the benzyl ring enhanced cytotoxicity compared to unsubstituted analogs.
  • In Vivo Efficacy : Another investigation assessed the oral administration of a related benzyl carbamate in mouse models infected with M. tuberculosis. The compound showed promising results in reducing bacterial load, highlighting its potential as an antitubercular agent.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and amide groups in the compound undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Sources
Carbamate Hydrolysis Acidic (HCl, 1M) or basic (NaOH, 1M)Benzyl alcohol, CO₂, and a polyamine derivative
Amide Hydrolysis Prolonged heating in H₂O (pH 7–9)Carboxylic acid and 3-aminopropylamine
  • Kinetics : Carbamate hydrolysis is pH-dependent, with faster degradation under basic conditions (t1/2t_{1/2} = 2–4 hours at pH 9) compared to acidic (t1/2t_{1/2} = 12–24 hours at pH 3) .

  • Mechanism : Nucleophilic attack by water or hydroxide ions at the carbonyl carbon of the carbamate, followed by cleavage of the C–O bond .

Nucleophilic Substitution

The primary and secondary amines participate in nucleophilic reactions:

Reagent Conditions Product Sources
Alkyl Halides DMF, 60°C, 12hQuaternary ammonium derivatives
Epoxides THF, RT, 24hCross-linked polymers via amine-epoxide ring-opening
  • Example : Reaction with benzyl bromide forms stable ammonium salts, confirmed via 1H^1H NMR (δ 3.2–3.5 ppm for –N+^+CH2_2) .

Cross-Coupling Reactions

The aromatic benzyl group enables palladium-catalyzed couplings:

Reaction Type Catalyst System Product Yield Sources
Suzuki Coupling Pd(PPh3_3)4_4, K2_2CO3_3Biaryl derivatives65–78%
Buchwald–Hartwig Pd(OAc)2_2, XantphosN-aryl polyamine analogs55–70%
  • Limitation : Steric hindrance from the polyamine chain reduces coupling efficiency for bulky aryl halides .

Oxidation:

  • Amine → Nitro : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts primary amines to nitro groups (confirmed by IR at 1530 cm1^{-1}) .

  • Carbamate Stability : Resists oxidation under mild conditions (H2_2O2_2, RT) but degrades with strong oxidants (KMnO4_4) .

Reduction:

  • Carbamate → Amine : Catalytic hydrogenation (H2_2, Pd/C) cleaves the benzyl carbamate, yielding a free amine (quantitative conversion) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals degradation steps:

  • 200–250°C : Loss of benzyl group (Δm = 12%).

  • 300–350°C : Breakdown of carbamate and amide bonds (Δm = 58%).

Interaction with Biological Targets

While not a direct reaction, the compound’s carbamate group inhibits cholinesterases via covalent modification of the active-site serine:

Enzyme IC50_{50} Selectivity Index Sources
Butyrylcholinesterase 4.33 µM34 (vs AChE)
  • Mechanism : Carbamylation of the enzyme’s catalytic triad, forming a stable carbamoyl-enzyme intermediate .

Comparison with Similar Compounds

Structural Similarity and NMR Profiling

Comparative NMR analysis, as demonstrated in , reveals that compounds with overlapping structural motifs exhibit nearly identical chemical shifts in conserved regions. For example, in a study comparing rapamycin (Rapa) derivatives (compounds 1 and 7), chemical shifts in regions A (positions 39–44) and B (positions 29–36) diverged due to substituent variations, while other regions remained unchanged. Applying this principle to the target compound, its carbamate and ether moieties would likely align with shifts observed in structurally related polyamines (e.g., benzyl carbamate derivatives), whereas its unique 3-aminopropylamino-3-oxopropoxy group may induce distinct shifts in specific regions.

Table 1: Hypothetical NMR Chemical Shift Comparison

Position Target Compound (ppm) Compound A (ppm) Compound B (ppm)
1–28 1.2–3.5 1.1–3.4 1.3–3.6
29–36 4.0–5.2* 3.8–4.5 4.2–5.0
39–44 6.8–7.5* 6.5–7.2 6.7–7.4

*Unique shifts due to 3-aminopropylamino-3-oxopropoxy and carbamate groups.

Computational Similarity Metrics

highlights the use of Tanimoto and Dice coefficients to quantify molecular similarity. For the target compound, MACCS and Morgan fingerprints would likely yield:

  • Tanimoto (MACCS) : ~0.75–0.85 vs. polyamine-carbamate hybrids.
  • Dice (Morgan) : ~0.80–0.90 vs. ether-linked diamines.
    These metrics suggest moderate to high structural overlap with compounds like benzyl-protected polyamines but lower similarity to simpler carbamates.

Bioactivity Profile Clustering

demonstrates that bioactivity clustering aligns with structural similarity. The target compound’s amine-rich backbone may cluster with polyamines known for membrane interaction (e.g., spermine derivatives), while its carbamate groups could associate with protease inhibitors. However, its unique ether-dioxa-diaza chain might confer distinct protein-binding preferences, as inferred from chemical-genetic profiling ().

Table 2: Hypothetical Bioactivity Clustering

Compound Class Target Interaction (e.g., Kinase Inhibition) Similarity Score
Polyamine-carbamates High 0.85
Ether-linked diamines Moderate 0.70
Simple carbamates Low 0.45

Mode of Action and Lumping Strategies

’s “lumping” strategy groups compounds with shared functional groups. The target compound’s 8,12-dioxa-4,16-diaza framework could be lumped with macrocyclic ether-amines, simplifying reaction modeling. Similarly, pharmacophore modeling () would emphasize its amine and carbamate motifs as critical for binding.

QSPR Modeling Limitations

As noted in , Quantitative Structure-Property Relationship (QSPR) models perform poorly when applied to structurally diverse compounds. For the target molecule, accurate property prediction (e.g., solubility, logP) would require a focused dataset of polyamine-carbamates to avoid overgeneralization.

Key Research Findings

Structural Uniqueness: The compound’s 3-aminopropylamino-3-oxopropoxy group introduces distinct NMR shifts and steric effects compared to simpler polyamines.

Bioactivity Divergence: Despite clustering with polyamines, its ether-diaza chain may enable novel protein interactions, as inferred from chemical-genetic guilt-by-association principles.

Computational Challenges : High Tanimoto scores mask critical functional differences, necessitating multi-metric analysis for reliable similarity assessment.

Preparation Methods

Carbamate Formation via Alkoxycarbonylation

The benzyl carbamate group is introduced using O-benzylhydroxylamine and ethyl chloroformate in pyridine, yielding N-benzyloxycarbamate intermediates. This method avoids diacylation byproducts common with other bases like triethylamine.

Key Reaction Conditions :

Reagent Solvent Temperature Yield (%)
Ethyl chloroformate Pyridine RT 93%

Subsequent alkylation with NaH/DMF and methyl iodide or dibromopentane generates branched carbamates. For example:

Three-Component Coupling with CO₂

Recent methodologies utilize CO₂ , amines, and alkyl halides for carbamate synthesis. This approach is ideal for constructing the polyamine backbone of the target compound.

Procedure :

  • Amine activation : Primary amines react with CO₂ in DMF, forming carbamate anions.
  • Alkylation : Addition of alkyl halides (e.g., bromopropane) in the presence of Cs₂CO₃ and TBAI yields N-alkyl carbamates.

Optimized Conditions :

Parameter Value
CO₂ pressure 1 atm
Catalyst Cs₂CO₃, TBAI
Solvent Anhydrous DMF
Yield range 45–92%

This method minimizes overalkylation and is scalable for continuous flow systems.

Solid-Phase Synthesis for Combinatorial Libraries

For the polyfunctional segments (e.g., 1,19-diamino and dioxa-diazanonadecan motifs), solid-phase synthesis on Merrifield resin ensures regioselectivity.

Steps :

  • CO₂ linker attachment : Amines bind to resin via CO₂ in Cs₂CO₃/TBAI.
  • Alkylation : Sequential treatment with alkyl halides constructs the backbone.
  • Cleavage : Acidic conditions release the product.

Advantages :

  • High purity without chromatography.
  • Compatible with chiral substrates (no racemization).

Weinreb Chemistry Suppression for Hydroxamic Acid Intermediates

To avoid undesired Weinreb amidolysis during coupling, stabilized carbon nucleophiles (e.g., methyl phenyl sulfone) are used with LHMDS in THF at −78°C. This method ensures clean formation of hydroxamic acid intermediates critical for oxo-group installation.

Example :

Nucleophile Base Product Yield
Methyl phenyl sulfone LHMDS 72%

Continuous Flow Synthesis

A novel continuous method using DBU as the sole additive achieves rapid carbamate formation (<30 minutes).

Setup :

Comparative Analysis of Methods

Method Yield (%) Time Scalability
Alkoxycarbonylation 89–93 6–12 h Moderate
CO₂ three-component 45–92 2–24 h High
Continuous flow 70–92 <0.5 h Industrial

Challenges and Optimization

  • Steric hindrance : Branched alkyl halides require elevated temperatures (e.g., 60°C in DMF).
  • Sensitivity : Acid-labile groups necessitate mild cleavage conditions (e.g., TFA/CH₂Cl₂).
  • Purity : Solid-phase synthesis avoids chromatography but mandates rigorous washing.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the complex backbone of this carbamate derivative?

  • Methodological Answer : The synthesis involves multi-step coupling reactions. For example, carbamate formation can be achieved using benzyl chloroformate (Cbz-Cl) under basic conditions to protect amines (e.g., with DIPEA in anhydrous DCM). Subsequent steps may employ DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids for ester/amide bond formation, as demonstrated in analogous benzyl carbamate syntheses . Key intermediates should be purified via column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate stereoisomers .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups and confirm regiochemistry (e.g., carbonyl signals at ~170 ppm for carbamates) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemical ambiguities .

Q. What are the stability considerations for the benzyl carbamate (Cbz) protecting group in this compound?

  • Methodological Answer : The Cbz group is stable under acidic and neutral conditions (pH 1–9 at RT) but cleaved by hydrogenolysis (H2_2/Pd-C) or strong acids (HBr/AcOH). Avoid bases (e.g., t-BuOK) and nucleophiles (RLi, RMgX), which degrade the carbamate . Stability

ConditionStability OutcomeReference
pH < 1, 100°CPartial hydrolysis
H2_2/Pd-C, RTComplete deprotection
LiAlH4_4Reduction of carbonyl groups

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing diastereomeric byproducts?

  • Methodological Answer :

  • Solvent Selection : Use DCM or THF for improved solubility of intermediates .
  • Catalysis : Add DMAP (1–5 mol%) to accelerate coupling reactions .
  • Temperature Control : Low temperatures (–10°C to 0°C) suppress epimerization during amide bond formation .
  • Purification : Employ gradient elution (e.g., 2:1 to 1:1 petroleum ether/ethyl acetate) to resolve diastereomers .

Q. How should researchers address contradictions in stability data under varying pH conditions?

  • Methodological Answer : Discrepancies arise from competing hydrolysis pathways. For example:

  • Acidic Hydrolysis : Protonation of the carbamate oxygen increases electrophilicity, accelerating cleavage .
  • Basic Conditions : Nucleophilic attack by OH^- degrades the carbamate, but rates depend on steric hindrance .
  • Validation : Perform kinetic studies (HPLC monitoring) at controlled pH/temperature to reconcile conflicting reports .

Q. What pharmacological applications are plausible based on structural analogs?

  • Methodological Answer : Benzyl carbamates show promise as cholinesterase inhibitors. For example:

  • AChE/BChE Inhibition : Analogous compounds (e.g., benzyl (1-oxo-3-phenylpropan-2-yl)carbamate) exhibit IC50_{50} values <10 µM via hydrophobic interactions with enzyme active sites .
  • SAR Studies : Introduce substituents (e.g., halogens, methyl groups) to enhance binding affinity and selectivity .

Q. What analytical challenges arise when characterizing high-molecular-weight intermediates?

  • Methodological Answer :

  • NMR Signal Overlap : Use 1^1H-13^13C HSQC/HMBC to assign quaternary carbons and resolve overlapping peaks .
  • MS Ionization Efficiency : Apply nanoelectrospray ionization (nESI) for improved sensitivity in HRMS .
  • Crystallization Issues : Screen solvent mixtures (e.g., DCM/hexane) and use seeding to obtain X-ray-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.